![molecular formula C15H21ClN2O B248098 N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide](/img/structure/B248098.png)
N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide, also known as ML204, is a small molecule inhibitor that has been extensively studied in the field of pharmacology. This compound has shown potential as a therapeutic agent for various diseases, including hypertension, epilepsy, and chronic pain.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide exerts its effects by selectively inhibiting the activity of specific ion channels and proteins. It binds to these targets and prevents their normal function, leading to a reduction in blood pressure, seizure activity, and pain sensation.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide has been shown to have a number of biochemical and physiological effects. In hypertension, it leads to a decrease in blood pressure by inhibiting the activity of a specific ion channel. In epilepsy, it leads to a reduction in seizure activity by targeting a specific ion channel. In chronic pain, it leads to a reduction in pain sensation by inhibiting the activity of a specific protein.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide is that it is a small molecule inhibitor, which makes it easier to administer and study in lab experiments. Additionally, N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide has been extensively studied, and its effects are well understood. One limitation of N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide is that it may have off-target effects, which could lead to unintended consequences.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide. One area of interest is the development of more specific inhibitors that target only the desired ion channels or proteins. Another area of interest is the investigation of N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide in other disease models, such as cancer or neurological disorders. Additionally, further studies are needed to understand the long-term effects of N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide on the body and its potential for use in human therapeutics.
Conclusion
In conclusion, N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide, or N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide, is a small molecule inhibitor that has shown potential as a therapeutic agent for various diseases. Its mechanism of action involves selectively inhibiting the activity of specific ion channels and proteins, leading to a reduction in blood pressure, seizure activity, and pain sensation. While N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide has advantages for lab experiments, there are also limitations that need to be considered. Further research is needed to fully understand the potential of N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide for human therapeutics.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide involves a series of chemical reactions that produce the final product. The initial step involves the reaction of 3-chloro-2-methylphenylamine with ethyl 3-bromopropionate in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate product, which is then treated with piperidine to form N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide has been extensively studied for its potential therapeutic applications. It has shown promise as a treatment for hypertension, epilepsy, and chronic pain. In hypertension, N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide has been shown to inhibit the activity of a specific ion channel, leading to a decrease in blood pressure. In epilepsy, N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide has been shown to reduce seizure activity by targeting a specific ion channel. In chronic pain, N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide has been shown to reduce pain sensation by inhibiting the activity of a specific protein.
Eigenschaften
Produktname |
N-(3-chloro-2-methylphenyl)-3-(piperidin-1-yl)propanamide |
---|---|
Molekularformel |
C15H21ClN2O |
Molekulargewicht |
280.79 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C15H21ClN2O/c1-12-13(16)6-5-7-14(12)17-15(19)8-11-18-9-3-2-4-10-18/h5-7H,2-4,8-11H2,1H3,(H,17,19) |
InChI-Schlüssel |
BLDCCBDMQYRXLO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCCCC2 |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.